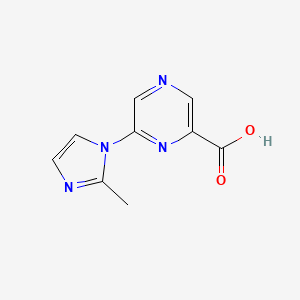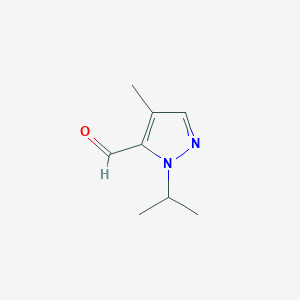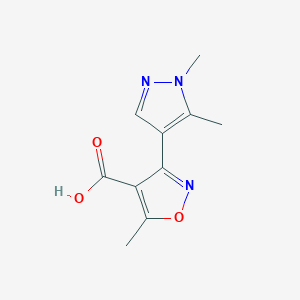
6-(2-methyl-1H-imidazol-1-yl)pyrazine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-methyl-1H-imidazol-1-yl)pyrazine-2-carboxylic acid: is a heterocyclic compound with a fascinating structure. Let’s break it down:
Imidazole Core: The compound contains an imidazole ring, which is a five-membered heterocyclic moiety composed of three carbon atoms, two nitrogen atoms, and two double bonds. Imidazole is amphoteric, exhibiting both acidic and basic properties. It plays a crucial role in various natural products, including histidine, purine, histamine, and DNA structures.
Vorbereitungsmethoden
Synthetic Routes:: Several synthetic routes lead to this compound. While I don’t have specific details for this exact compound, imidazole derivatives are often synthesized through reactions like cyclization, condensation, or substitution.
Analyse Chemischer Reaktionen
Reactivity:: Imidazole-containing compounds participate in diverse chemical reactions:
Oxidation: Imidazoles can be oxidized to form imidazole-2-carboxylic acids.
Reduction: Reduction of imidazoles leads to corresponding dihydroimidazoles.
Substitution: Nucleophilic substitution reactions occur at the imidazole ring.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., amines, alkoxides) under appropriate conditions.
Major Products:: The specific products depend on the reaction type and substituents present. For this compound, detailed information would require further research.
Wissenschaftliche Forschungsanwendungen
Chemistry:: Imidazole derivatives serve as building blocks for drug discovery due to their diverse reactivity and biological activity.
Biology and Medicine::Antibacterial: Some imidazole derivatives exhibit antibacterial properties.
Antifungal: Imidazoles are used in antifungal medications.
Anti-inflammatory: Certain imidazole-based drugs have anti-inflammatory effects.
Other Applications: Imidazoles play roles in enzyme inhibition, coordination chemistry, and metal complexes.
Wirkmechanismus
The precise mechanism of action for this compound would require specific research. Generally, imidazole-based drugs interact with specific molecular targets, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Unfortunately, I don’t have a direct comparison for this specific compound. exploring related imidazole derivatives could highlight its uniqueness.
Eigenschaften
Molekularformel |
C9H8N4O2 |
|---|---|
Molekulargewicht |
204.19 g/mol |
IUPAC-Name |
6-(2-methylimidazol-1-yl)pyrazine-2-carboxylic acid |
InChI |
InChI=1S/C9H8N4O2/c1-6-11-2-3-13(6)8-5-10-4-7(12-8)9(14)15/h2-5H,1H3,(H,14,15) |
InChI-Schlüssel |
QAKNMQYHFRZRIK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=CN1C2=NC(=CN=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-Fluoro-2-(trifluoromethyl)phenyl]methanesulfonyl chloride](/img/structure/B13542475.png)







![1-[2-(Tert-butoxy)-2-oxoethyl]-5-(4-cyanophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid](/img/structure/B13542526.png)
![2-[(4-Aminobenzoyl)amino]propanoic acid](/img/structure/B13542527.png)




